Methyl 4-(2-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Methyl 4-(2-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic heterocyclic compound featuring a fused hexahydroquinoline core. Its structure includes a 2-chlorophenyl substituent at position 4, a methyl group at position 2, a phenyl group at position 7, and a methyl ester at position 3 (Fig. 1). The compound’s conformation is influenced by the puckering of the hexahydroquinoline ring, as observed in related derivatives .
The synthesis of such derivatives typically involves multicomponent Hantzsch-like reactions, enabling regioselective functionalization of the core structure . Crystallographic studies on analogous compounds reveal monoclinic crystal systems (e.g., P21/c space group) with hydrogen-bonding networks stabilizing the lattice .
Properties
Molecular Formula |
C24H22ClNO3 |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
methyl 4-(2-chlorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C24H22ClNO3/c1-14-21(24(28)29-2)22(17-10-6-7-11-18(17)25)23-19(26-14)12-16(13-20(23)27)15-8-4-3-5-9-15/h3-11,16,22,26H,12-13H2,1-2H3 |
InChI Key |
ORXXVDIOZMNKTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Ionic Liquid-Catalyzed One-Pot Synthesis
A highly efficient method for synthesizing hexahydroquinoline derivatives involves one-pot MCRs catalyzed by ionic liquids. For instance, [H₂-DABCO][HSO₄]₂, a Brønsted acid ionic liquid, facilitates the reaction of 1,3-dicarbonyl compounds, aldehydes, and ammonium acetate at ambient conditions. Adapting this protocol:
-
Reactants : Methyl acetoacetate (1,3-dicarbonyl), 2-chlorobenzaldehyde (aromatic aldehyde), and ammonium acetate.
-
Catalyst : [H₂-DABCO][HSO₄]₂ (30 mg per mmol of aldehyde).
-
Conditions : Ethanol solvent, room temperature, 5–20 min reaction time.
The ionic liquid promotes Knoevenagel condensation, Michael addition, and cyclization sequentially, yielding the hexahydroquinoline core. This method achieves 98% yield in 5 minutes for analogous structures, with the ester group at position 3 introduced via methyl acetoacetate.
Cyclocondensation with 1,3-Cyclohexanedione
A patent-pending approach synthesizes related hexahydroquinolines via cyclocondensation of 1,3-cyclohexanedione, β-keto esters, and aldehydes. For the target compound:
-
Step 1 : React 1,3-cyclohexanedione, methyl 3-oxobutanoate, and 2-chlorobenzaldehyde in chloroform with AlCl₃ (Friedel-Crafts conditions) to form an intermediate octahydroquinoline.
-
Step 2 : Dehydrate the intermediate using acidic conditions (e.g., H₂SO₄) to yield the hexahydroquinoline skeleton.
-
Step 3 : Introduce the 7-phenyl group via Suzuki coupling or direct incorporation using benzaldehyde in a second MCR step.
This method requires careful control of stoichiometry to avoid regiochemical byproducts.
Stepwise Synthesis and Functionalization
Friedel-Crafts Acylation for Aromatic Substitution
The 4-(2-chlorophenyl) group is introduced via Friedel-Crafts acylation using methyl oxalyl chloride and chlorobenzene:
Post-Cyclization Modifications
-
7-Phenyl Introduction : After forming the hexahydroquinoline core, palladium-catalyzed cross-coupling (e.g., Heck or Suzuki reactions) installs the phenyl group at position 7. For example, reacting a brominated intermediate with phenylboronic acid under Pd(PPh₃)₄ catalysis.
-
Esterification : The methyl ester at position 3 is retained by using methyl acetoacetate as the 1,3-dicarbonyl component, avoiding subsequent hydrolysis.
Reaction Optimization and Catalytic Systems
Catalyst Screening
Comparative studies highlight the superiority of ionic liquids over traditional catalysts:
| Catalyst | Yield (%) | Time (min) | Temperature (°C) |
|---|---|---|---|
| [H₂-DABCO][HSO₄]₂ | 98 | 5 | 25 |
| H₂SO₄ | 40 | 10 | 25 |
| DABCO | 80 | 10 | 25 |
Data adapted from ACS Omega (2023).
The ionic liquid’s dual acid-base sites accelerate proton transfer and stabilize intermediates, reducing side reactions.
Solvent and Temperature Effects
-
Ethanol vs. Water : Ethanol enhances solubility of hydrophobic intermediates, achieving 98% yield vs. 60% in water.
-
Room Temperature : Avoids decomposition of thermally labile intermediates, critical for preserving the ester functionality.
Mechanistic Insights
Pathway Elucidation
-
Knoevenagel Condensation : 2-Chlorobenzaldehyde and methyl acetoacetate form an α,β-unsaturated ketone.
-
Michael Addition : Ammonia (from ammonium acetate) attacks the ketone, followed by cyclization with 1,3-cyclohexanedione.
-
Aromatization : Acidic dehydration yields the conjugated hexahydroquinoline system.
Regioselectivity Control
The 2-methyl and 3-carboxylate groups arise from methyl acetoacetate, while the 4-(2-chlorophenyl) group is directed by the aldehyde’s electrophilicity. Steric effects from the ionic liquid ensure the 7-phenyl group occupies the less hindered position.
Scalability and Industrial Feasibility
Gram-Scale Synthesis
The ionic liquid method scales linearly:
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 2-Chlorobenzaldehyde | 50 |
| Methyl acetoacetate | 30 |
| [H₂-DABCO][HSO₄]₂ | 120 |
Estimates based on supplier data (2025).
The catalyst’s reusability offsets its initial cost, making the process economically viable.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to methyl 4-(2-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. For instance:
- Antibacterial Studies : In a series of experiments involving synthesized derivatives of quinoline-based compounds, several displayed potent antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds with electron-withdrawing groups exhibited enhanced activity due to increased lipophilicity and better membrane penetration .
- Antifungal Activity : The same derivatives were tested for antifungal properties against Candida albicans and Penicillium chrysogenum, with some compounds showing significant inhibition at low concentrations .
Summary of Antimicrobial Activity
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 6d | Mycobacterium smegmatis | 6.25 µg/mL |
| Compound 9c | Pseudomonas aeruginosa | Significant inhibition observed |
| Compound 7a | Candida albicans | Effective at 25 µg/mL |
Anticancer Properties
The anticancer activity of this compound has been explored through various studies:
- Cell Line Studies : Compounds derived from this structure were tested against the MCF-7 breast cancer cell line. The results indicated that several derivatives exhibited significant cytotoxicity with IC50 values ranging from 1.9 to 7.52 µg/mL .
- Mechanism of Action : The anticancer activity may be attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation through various signaling pathways .
Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound 7a | MCF-7 | 3.5 |
| Compound 8b | HCT116 | 5.0 |
| Compound 9d | MCF-7 | 2.1 |
Mechanism of Action
The mechanism of action of Methyl 4-(2-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Electron-withdrawing groups (e.g., 2-chlorophenyl in the target compound) enhance electrophilic character compared to electron-donating groups (e.g., 4-methoxyphenyl in ). This may influence binding to biological targets, such as calcium channels .
Ester Group Variations :
- Methyl vs. Ethyl vs. Cyclohexyl esters : Bulkier esters (e.g., cyclohexyl in ) reduce solubility in polar solvents but may enhance lipid membrane permeability.
Biological Activity :
- Calcium modulation is prominent in 1,4-dihydropyridine derivatives, with substituents at position 4 critically affecting potency .
- Antibacterial activity correlates with the presence of electron-deficient aromatic rings, as seen in the target compound’s 2-chlorophenyl group .
Crystallographic and Conformational Analysis
Comparative crystallographic data highlight structural rigidity and packing differences:
- Conformational Trends: The hexahydroquinoline core adopts a boat-chair conformation in most analogs, with puckering amplitude (q) and phase angle (θ) influenced by substituent steric effects . Stronger hydrogen bonds (e.g., 2.76 Å in vs. 2.89 Å in the target compound) correlate with enhanced thermal stability.
Q & A
Q. What are the standard synthetic routes for this hexahydroquinoline derivative, and how can reaction conditions be optimized?
The compound is typically synthesized via multicomponent Hantzsch-type reactions. Key steps include cyclocondensation of aldehydes, β-ketoesters, and ammonium acetate in solvent systems like ethanol or aqueous media. Optimization involves:
- Solvent selection : Aqueous ethanol improves yield compared to pure organic solvents due to enhanced solubility of intermediates .
- Catalyst use : Acetic acid or p-toluenesulfonic acid accelerates cyclization by stabilizing reactive intermediates .
- Temperature control : Reactions performed at 80–90°C for 6–8 hours minimize side products like open-chain intermediates .
Q. How is structural characterization of this compound performed, and what crystallographic data are critical?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
- Bond lengths and angles : The 2-chlorophenyl substituent at C4 introduces steric strain, evidenced by C4–C(aryl) bond elongation (1.51–1.53 Å) compared to unsubstituted analogs .
- Hydrogen bonding : Intramolecular H-bonds between the keto group (O1) and N–H stabilize the boat conformation of the hexahydroquinoline ring .
- Torsional angles : The dihedral angle between the 2-chlorophenyl and phenyl groups at C7 ranges from 65–75°, indicating non-planar packing .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence biological activity and reactivity?
Substituent effects are analyzed via comparative SAR studies:
- Electron-withdrawing groups (e.g., Cl) : The 2-chlorophenyl group enhances antimicrobial activity (MIC: 12.5 µg/mL against S. aureus) by increasing lipophilicity and membrane penetration .
- Steric hindrance : Bulky substituents at C7 (e.g., phenyl vs. methyl) reduce catalytic hydrogenation rates by 40% due to restricted access to the C5–C6 double bond .
- Methoxy groups : Para-methoxy substituents on the phenyl ring increase π-stacking interactions in crystal lattices, raising melting points by ~20°C compared to unsubstituted analogs .
Q. How can contradictions in pharmacological data (e.g., varying enzyme inhibition results) be resolved?
Contradictions arise from assay conditions and structural variability. Methodological approaches include:
- Standardized assays : Re-evaluate IC₅₀ values under uniform conditions (e.g., pH 7.4, 37°C) to control for environmental effects .
- Docking simulations : Compare binding affinities of 2-chlorophenyl vs. 3-chlorophenyl derivatives to target enzymes (e.g., COX-2), identifying steric clashes in active sites .
- Metabolic stability tests : Assess half-life in liver microsomes; electron-withdrawing groups like Cl reduce oxidative degradation, prolonging activity .
Q. What solvent systems and reaction mechanisms are implicated in byproduct formation during synthesis?
Byproducts like open-chain intermediates or regioisomers form due to:
- Polar aprotic solvents : DMF promotes keto-enol tautomerization, leading to 10–15% regioisomeric impurities .
- Mechanistic studies : Isotopic labeling (¹³C-ammonium acetate) confirms the intermediacy of enamine species, verified via LC-MS .
- Mitigation strategies : Use of Sc(OTf)₃ as a Lewis acid redirects the reaction pathway toward cyclization, reducing byproducts by 70% .
Q. How does the crystal packing arrangement affect physicochemical properties like solubility and stability?
SC-XRD and Hirshfeld surface analysis reveal:
- Hydrophobic interactions : Parallel-displaced π-stacking between phenyl groups reduces aqueous solubility (logP = 3.2) .
- Stability : Strong intermolecular H-bonds (O1⋯H–N, 2.89 Å) increase thermal stability (decomposition >250°C) .
- Polymorphism screening : Recrystallization from acetonitrile yields a monoclinic P2₁/c form with improved dissolution rates .
Methodological Guidance for Data Interpretation
- Contradictory crystallographic data : Compare torsion angles across derivatives to distinguish intrinsic molecular strain from crystal-packing artifacts .
- Variable biological activity : Normalize bioassay data against lipophilicity (logD) and plasma protein binding ratios to isolate structural effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
